

Atto 590 NHS Ester for In-Vivo Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: Atto 590 NHS ester

Cat. No.: B1515295

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Introduction

Atto 590 NHS ester is a bright and photostable fluorescent dye belonging to the rhodamine family. Its N-hydroxysuccinimidyl (NHS) ester reactive group allows for covalent labeling of primary amines on proteins, antibodies, and other biomolecules, making it a valuable tool for a wide range of fluorescence-based applications. With an excitation maximum around 593 nm and an emission maximum at approximately 622 nm, Atto 590 is well-suited for in-vivo imaging studies, offering good tissue penetration and reduced autofluorescence compared to shorter wavelength dyes.^{[1][2]} This document provides detailed application notes and protocols for the use of **Atto 590 NHS ester** in in-vivo imaging experiments, with a focus on labeling strategies and imaging methodologies.

Properties of Atto 590 NHS Ester

A summary of the key photophysical and chemical properties of **Atto 590 NHS ester** is presented in the table below. Understanding these characteristics is crucial for designing and optimizing in-vivo imaging experiments.

Property	Value	Reference
Excitation Maximum (λ_{ex})	593 nm	[1] [2] [3]
Emission Maximum (λ_{em})	622 nm	
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ)	80%	
Fluorescence Lifetime (τ)	~3.7 ns	
Molecular Weight	~788 g/mol	
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	
Reactivity	Primary amines (-NH ₂)	
Solubility	DMSO, DMF	

Experimental Protocols

Protein Labeling with Atto 590 NHS Ester

This protocol describes the covalent labeling of a protein (e.g., an antibody) with **Atto 590 NHS ester**. The efficiency of the labeling reaction is dependent on the protein concentration and the pH of the reaction buffer.

Materials:

- **Atto 590 NHS ester**
- Protein of interest (in an amine-free buffer like PBS)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)

- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Protein Preparation:

- Dissolve the protein in an amine-free buffer (e.g., PBS). If the protein solution contains amine-containing buffers like Tris, it must be dialyzed against PBS.
 - Adjust the protein concentration to 2-10 mg/mL for optimal labeling.
 - Add the labeling buffer to the protein solution to achieve a final pH of 8.3-9.0.

- Dye Preparation:

- Immediately before use, dissolve the **Atto 590 NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

- Labeling Reaction:

- Add the dissolved **Atto 590 NHS ester** to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 5-10 fold molar excess of the dye is recommended.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light. For some proteins, the incubation time may need to be extended.

- Purification:

- Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - The first colored band to elute is the labeled protein.
 - Collect the fractions containing the labeled protein.

- Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm (for protein) and 593 nm (for Atto 590).
- Calculate the DOL using the following formula: $DOL = (A_{593} \times \epsilon_{protein}) / ((A_{280} - (A_{593} \times CF_{280})) \times \epsilon_{dye})$ where:
 - A_{593} is the absorbance at 593 nm.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of Atto 590 at 593 nm ($120,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically around 0.43 for Atto 590).

In-Vivo Cell Tracking with Atto 590 Labeled Cells (Representative Protocol)

This protocol provides a general workflow for labeling cells *ex vivo* with **Atto 590 NHS ester** and subsequently tracking them in a mouse model. Note: This is a representative protocol and may require optimization based on the cell type and animal model.

Materials:

- **Atto 590 NHS ester**
- Cells of interest (e.g., lymphocytes, cancer cells)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Anhydrous DMSO
- Animal model (e.g., mouse)

- In-vivo fluorescence imaging system

Procedure:

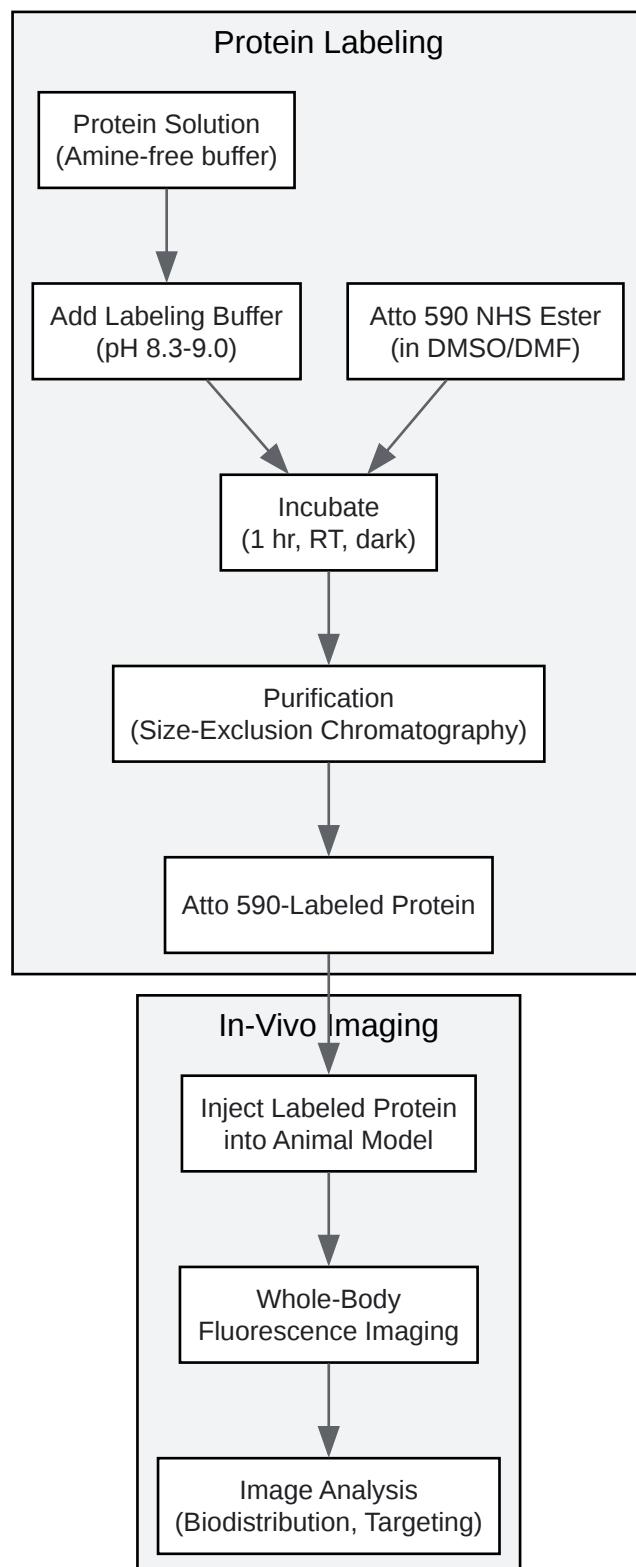
- Cell Labeling:
 - Harvest and wash the cells with PBS.
 - Resuspend the cells at a concentration of 1×10^7 cells/mL in serum-free medium or PBS.
 - Prepare a stock solution of **Atto 590 NHS ester** in DMSO.
 - Add the **Atto 590 NHS ester** stock solution to the cell suspension to a final concentration of 1-10 μ M. The optimal concentration should be determined to ensure bright labeling without inducing cytotoxicity.
 - Incubate the cells for 15-30 minutes at 37°C, protected from light.
 - Wash the cells three times with PBS containing 5% fetal bovine serum to remove any unbound dye.
 - Resuspend the labeled cells in an appropriate buffer for injection.
- Animal Injection:
 - Administer the Atto 590-labeled cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). The number of cells to be injected will depend on the cell type and the specific experimental question.
- In-Vivo Imaging:
 - At various time points post-injection, anesthetize the animal and perform whole-body fluorescence imaging using an in-vivo imaging system equipped with appropriate excitation and emission filters for Atto 590 (e.g., excitation: 570-600 nm, emission: 610-650 nm).
 - Acquire images and analyze the fluorescence signal to track the location and intensity of the labeled cells over time.

Considerations for In-Vivo Imaging:

- Autofluorescence: While Atto 590 has favorable spectral properties, background autofluorescence from tissues can still be a factor. It is important to include control animals (injected with unlabeled cells or vehicle) to determine the background signal.
- Biodistribution of Labeled Molecules: It is important to note that the conjugation of a fluorescent dye can potentially alter the biodistribution and pharmacokinetic profile of the labeled molecule. Therefore, it is advisable to perform biodistribution studies of the labeled conjugate to ensure that its targeting properties are not compromised. One study noted that NHS-ester labeling remained stable in vivo, enabling the visualization of intercellular transfer among splenocytes in a T cell lymphoma mouse model.
- Signal Attenuation: The fluorescence signal can be attenuated by tissue scattering and absorption. The depth of imaging will be a critical parameter to consider.

Visualizations

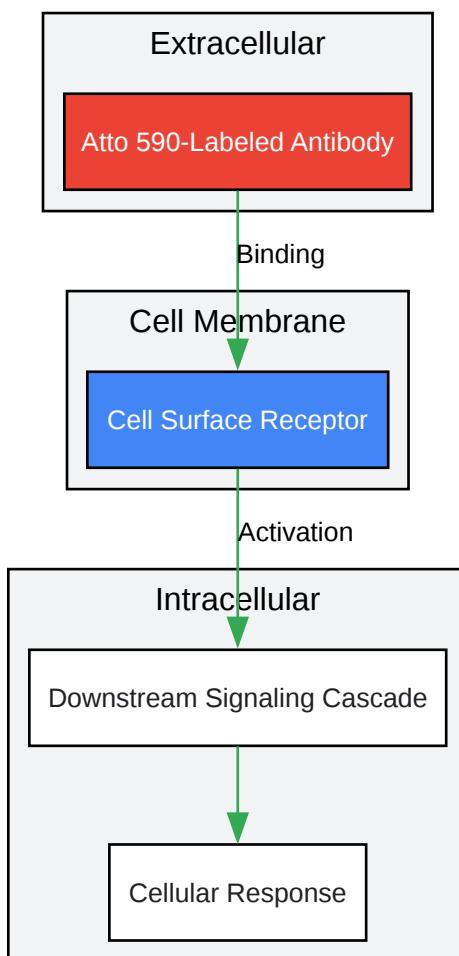
Experimental Workflow for Protein Labeling and In-Vivo Imaging



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Caption: Workflow for protein labeling and subsequent in-vivo imaging.

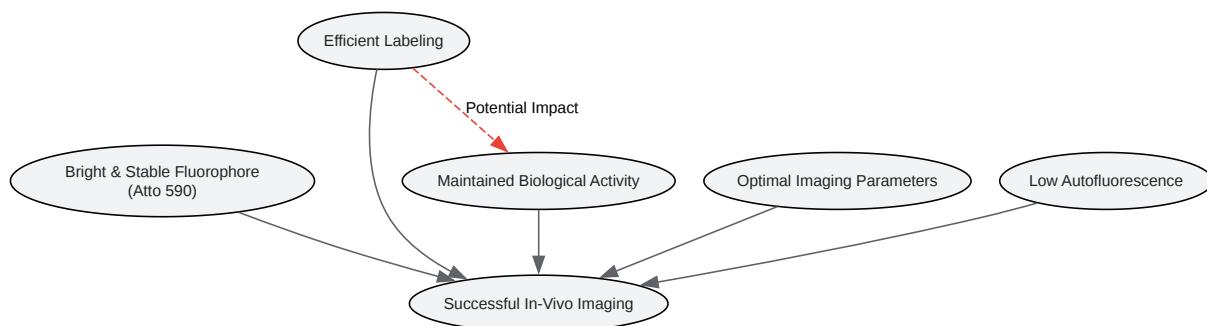
Signaling Pathway (Hypothetical) for a Labeled Antibody Targeting a Cell Surface Receptor



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Caption: Labeled antibody binding and subsequent signaling.

Logical Relationship of Experimental Considerations



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Caption: Key factors for successful in-vivo imaging experiments.

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References

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